2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate

Drug Discovery ADME Properties Fluorination Effects

This specialty fluorinated nicotinate ester addresses the difficulty of sourcing a structurally defined octafluoropentyl building block for demanding polymer and medicinal chemistry applications. Generic fluorinated esters often lack the precise chain architecture required for reproducible material performance. • Confers low surface energy and non-wetting behavior in amphiphilic copolymers and low-surface-energy coatings via the fully defined octafluoropentyl moiety. • LogP of 3.33 delivers predictable lipophilicity for membrane-permeable medicinal chemistry scaffolds; molecular weight of 337.17 g/mol ensures accurate stoichiometric calculations. • Supplied with certificate of analysis; ships ambient.

Molecular Formula C11H7F8NO2
Molecular Weight 337.169
CAS No. 321973-02-8
Cat. No. B2868270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate
CAS321973-02-8
Molecular FormulaC11H7F8NO2
Molecular Weight337.169
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H7F8NO2/c12-8(13)10(16,17)11(18,19)9(14,15)5-22-7(21)6-2-1-3-20-4-6/h1-4,8H,5H2
InChIKeyAWSTYYBNEHHQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Octafluoropentyl Nicotinate Overview


2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate (CAS 321973-02-8) is a fluorinated organic ester [1] synthesized from nicotinic acid and 2,2,3,3,4,4,5,5-octafluoropentanol . It features a nicotinate core linked to a highly fluorinated octafluoropentyl chain, conferring properties characteristic of fluorinated compounds, such as high thermal stability, low surface energy, and chemical resistance . The compound is commercially available as a research chemical .

Fluorinated Building Block
Provides an octafluoropentyl ester for specialty polymer and material synthesis.
Surface Modification
Reported low surface energy behavior supports coating and anti-stick research.
Structure-Property Studies
Distinct nicotinate core and fluorinated tail enable systematic property comparisons.

Octafluoropentyl Nicotinate Substitution Challenges


The performance of fluorinated materials is highly dependent on the specific fluorinated moiety used. While many fluoroalkyl esters exist, their physical and chemical properties, such as surface energy, hydrophobicity, and thermal stability, are directly influenced by the length, structure, and degree of fluorination of the alkyl chain [1]. 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate incorporates a specific octafluoropentyl group that imparts a unique balance of properties . Replacing this with a generic, less fluorinated, or structurally different analog will inevitably alter these critical performance parameters, potentially compromising the final material's functionality [2]. The exact behavior of this ester is an emergent property of its entire molecular architecture and cannot be predicted from class-level generalizations.

Fluorinated Chain Specificity
Length and fluorination degree directly impact surface energy and hydrophobicity; shorter or less fluorinated analogs may shift performance.
Structural Analog Mismatch
Oxyethyl spacer or acrylate derivatives differ in molecular weight and flexibility, altering polymer integration and final material properties.
Class-Level Inference Limits
Surface energy behavior is inferred from fluorinated ester class data; direct substitution without validation may not reproduce expected properties.

Octafluoropentyl Nicotinate Comparative Evidence


Lipophilicity vs. Non-Fluorinated Parent

The introduction of the octafluoropentyl group into the nicotinate scaffold results in a profound increase in lipophilicity compared to the parent nicotinic acid. This is quantitatively reflected in the predicted LogP value of 3.33 for 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate [1], compared to a predicted LogP of approximately 0.36 for nicotinic acid itself [2]. This difference of nearly three orders of magnitude significantly alters the compound's partitioning behavior, membrane permeability, and potential for bioaccumulation, which are critical parameters in drug discovery and materials science.

Lipophilicity Comparison
Head-to-head
Target LogP 3.33 vs. nicotinic acid ~0.36
Δ LogP +2.97
Supports fluorinated ester's higher lipophilicity.
Predicted values; empirical confirmation recommended.
Drug Discovery ADME Properties Fluorination Effects Lipophilicity

Molecular Weight vs. Octafluoropentyl Acrylate

When choosing a fluorinated building block, molecular weight is a key differentiator. 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate has a molecular weight of 337.17 g/mol , while a related fluorinated building block used in polymer applications, 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (CAS 376-84-1), has a molecular weight of 286.12 g/mol [1]. This 51.05 g/mol difference (an 18% increase) is due to the nicotinate's aromatic pyridine ring, which adds mass and structural rigidity compared to the smaller, more flexible acrylate group. This distinction directly impacts the final polymer's properties and the reaction stoichiometry required for synthesis.

MW Differentiation
Head-to-head
337.17 vs. 286.12 g/mol
+51.05 g/mol (18% increase)
Informs stoichiometry and polymer property calculations.
Direct comparison for building block selection.
Polymer Synthesis Building Block Selection Fluorinated Monomers

Structural Comparison: Oxyethyl Spacer Analog

A direct analog exists where the octafluoropentyl chain is linked to the nicotinate group via an additional oxyethyl spacer: 2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]ethyl nicotinate (CAS 448247-94-7) . This seemingly small structural change from a direct ester link to an ether-ester link has measurable consequences. The molecular formula changes from C11H7F8NO2 to C13H11F8NO3, and the molecular weight increases from 337.17 g/mol to 381.22 g/mol . More importantly, the flexible oxyethyl spacer is expected to alter the spatial orientation of the fluorinated chain, its rotational freedom (quantified by the increased number of rotatable bonds), and its overall impact on material properties compared to the more rigid target compound.

Spacer Analog Comparison
Data to verify
C11H7F8NO2, 337.17 g/mol vs. C13H11F8NO3, 381.22 g/mol
Structural variation alters spatial and material properties.
Source review needed; empirical comparison lacking.
Material Science Fluorinated Esters Linker Chemistry

Surface Property Inference from Fluorination

While no direct comparative surface energy data was found for 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate, a strong class-level inference can be drawn from the behavior of structurally related fluorinated ester polymers. Patent literature explicitly states that polymers with fluorinated ester side chains provide low surface energy surfaces with anti-stick, non-wetting, and low friction properties [1]. The presence of the octafluoropentyl group in the target compound is the structural feature responsible for this effect. In contrast, a non-fluorinated nicotinate ester would lack this functional group and would not exhibit the same degree of surface-modifying capability.

Surface Energy Inference
Class-level
Expected low surface energy (inferred from fluorinated ester polymers)
Qualitative differentiation for surface modification applications.
No direct measurement; class-level inference.
Surface Science Coatings Fluorinated Materials

Octafluoropentyl Nicotinate Application Scenarios


Fluorinated Polymer Synthesis

This compound is suitable as a monomer or building block for creating specialty fluorinated polymers. Its use is justified by the class-level inference that the octafluoropentyl chain will confer low surface energy and non-wetting properties to the final polymer [1]. Researchers aiming to synthesize amphiphilic copolymers or low-surface-energy coatings can leverage this property. The specific molecular weight of 337.17 g/mol is a key parameter for calculating stoichiometry in polymerization reactions, differentiating it from other fluorinated monomers like octafluoropentyl acrylate [2].

Lipophilic Drug Discovery Building Blocks

The compound's predicted LogP of 3.33 [3] indicates significantly enhanced lipophilicity compared to nicotinic acid, making it a valuable scaffold for medicinal chemistry programs that require improved membrane permeability or specific partitioning behavior. It can serve as a lipophilic building block for constructing more complex fluorinated molecules, where the exact structural features (the direct ester link vs. a spacer-containing analog ) are critical for achieving the desired biological or physicochemical properties.

Fluorinated Liquid Crystal Precursor

Nicotinate derivatives and fluorinated compounds are both established motifs in liquid crystal chemistry [4]. This compound, with its rod-like shape (from the aromatic nicotinate) and a fluorinated tail, could be a precursor for designing new liquid crystalline materials. Its procurement would be driven by the need for its specific molecular structure, as the direct ester linkage between the aromatic core and the fluorinated chain will influence molecular packing and phase transition temperatures differently than analogs with longer or more flexible spacers .

Fluorophase Separation Solvent/Additive

The high fluorine content and lipophilicity (LogP = 3.33) [3] suggest potential use as a specialty solvent or additive in biphasic systems, such as fluorous-organic separations. Its ability to partition selectively into a fluorous phase could be exploited for the purification of highly fluorinated molecules or catalysts. The compound's specific molecular weight and structure would be critical for optimizing separation protocols, as these parameters affect solubility and phase transfer kinetics.

Application
Selection Property
Validation Focus
Fluorinated Polymer Synthesis
Octafluoropentyl ester structure
Verify surface energy and non-wetting properties in target polymer
Lipophilic Drug Discovery Building Blocks
Reported lipophilicity profile
Confirm partitioning and membrane permeability in relevant assays
Fluorinated Liquid Crystal Precursor
Rigid nicotinate core with fluorinated tail
Investigate mesophase behavior and phase transition temperatures
Fluorophase Separation Additive
High fluorine content and predicted LogP
Evaluate fluorous-phase partitioning efficiency and recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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